molecular formula C11H19N B13520419 5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane

5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane

Cat. No.: B13520419
M. Wt: 165.27 g/mol
InChI Key: HCFQDGBPSLXDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-azatricyclo[4311,3,8]undecane is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, which facilitate the formation of the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process might include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Azatricyclo[4.3.1.1,3,8]undecane: Lacks the methyl group at the 5-position.

    5-Methyl-4-azatricyclo[4.3.1.1,3,8]decane: Has a different ring structure.

Uniqueness

5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane is unique due to its specific tricyclic structure and the presence of a methyl group at the 5-position. This structural feature can influence its chemical reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

5-methyl-4-azatricyclo[4.3.1.13,8]undecane

InChI

InChI=1S/C11H19N/c1-7-10-3-8-2-9(4-10)6-11(5-8)12-7/h7-12H,2-6H2,1H3

InChI Key

HCFQDGBPSLXDLY-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3CC(C2)CC(C3)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.